![molecular formula C13H15N3S B1491653 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098140-63-5](/img/structure/B1491653.png)
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . A new pathway for the synthesis of these compounds involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds like pyrazolo[3,4-b]pyridine derivatives have been studied . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound could be used in the development of antimicrobial agents. It has been found that similar compounds have shown significant growth inhibitory activity . This suggests that our compound could also have potential antimicrobial applications .
Antioxidant Activity
The compound may also have antioxidant properties. Similar compounds have demonstrated remarkable activity compared to the standard antioxidant . This suggests that our compound could be used in the development of antioxidant drugs .
Anti-COVID-19 Activity
The compound could potentially be used in the treatment of COVID-19. Molecular docking studies have shown that similar compounds could be the best inhibitors for the novel SARS Cov-2 virus . This suggests that our compound could have potential anti-COVID-19 applications .
Anti-Diabetic Activity
The compound could be used in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes . This suggests that our compound could have potential anti-diabetic applications .
Anti-Cancer Activity
The compound could potentially be used in the treatment of cancer. Similar compounds have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines . This suggests that our compound could have potential anti-cancer applications .
Anti-Inflammatory Activity
The compound could potentially be used in the treatment of inflammation. Similar compounds have shown extensive biological activities like anti-inflammatory . This suggests that our compound could have potential anti-inflammatory applications .
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPAHQVOIHGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



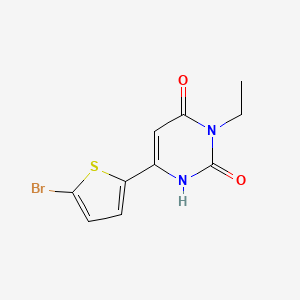
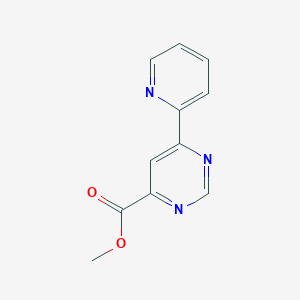


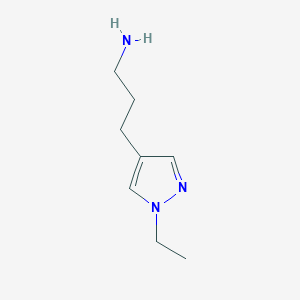
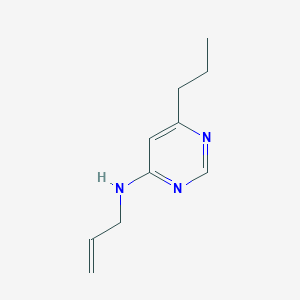
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)
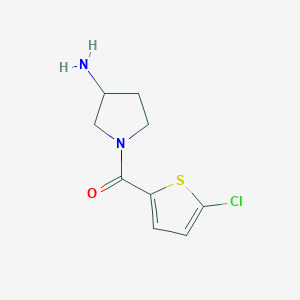
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)
